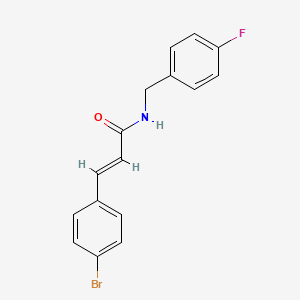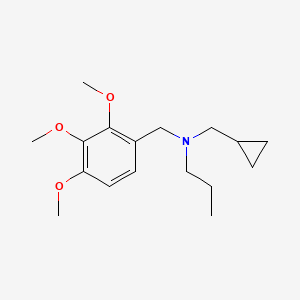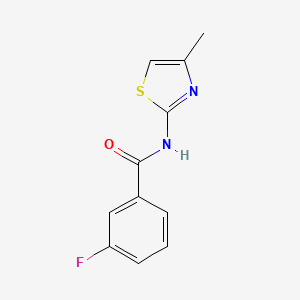
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone, also known as HMP, is a pyrimidine derivative that has been extensively studied for its biochemical and physiological properties. It is a potent antioxidant and has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to act as a potent antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can reduce inflammation and prevent the development of chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone in lab experiments is its potent antioxidant and anti-inflammatory properties, which can provide a protective effect to cells and tissues. However, one limitation of using 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties in vitro. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties in animal models. Additionally, further research is needed to fully understand the mechanism of action of 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone and its potential therapeutic applications in various diseases.
Métodos De Síntesis
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone can be synthesized through a multi-step process, starting with the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with thiourea to form the thiohydantoin derivative, which is subsequently oxidized to form 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone.
Aplicaciones Científicas De Investigación
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to have potent antioxidant properties, which can protect cells from oxidative damage and prevent the development of various diseases. 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has also been shown to have anti-inflammatory properties, which can reduce inflammation and prevent the development of chronic diseases.
Propiedades
IUPAC Name |
6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)13-10(15)6-9(14)12-11(13)17/h2-6,15H,1H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNOLLQGPMTHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5848951.png)


![2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B5848975.png)
![N-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848992.png)

![N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5848995.png)